molecular formula C15H12N2O8 B14488552 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid CAS No. 63407-34-1

5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid

Katalognummer: B14488552
CAS-Nummer: 63407-34-1
Molekulargewicht: 348.26 g/mol
InChI-Schlüssel: ZQRCJKMZHPCFBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of methoxy and nitro groups attached to a benzoic acid core, along with a nitrophenylmethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Nitration of Methoxybenzoic Acid: The starting material, methoxybenzoic acid, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzene ring.

    Formation of the Nitrophenylmethoxy Substituent: The nitrophenylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated methoxybenzoic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Reduction: Formation of 5-amino-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Esterification: Formation of esters such as methyl 5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoate.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and nitrophenylmethoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the nitrophenylmethoxy substituent.

    4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the benzoic acid core.

    2-Amino-5-methoxybenzoic acid: Contains an amino group instead of a nitro group.

Uniqueness

5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both methoxy and nitrophenylmethoxy groups attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

63407-34-1

Molekularformel

C15H12N2O8

Molekulargewicht

348.26 g/mol

IUPAC-Name

5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H12N2O8/c1-24-13-6-11(15(18)19)12(17(22)23)7-14(13)25-8-9-2-4-10(5-3-9)16(20)21/h2-7H,8H2,1H3,(H,18,19)

InChI-Schlüssel

ZQRCJKMZHPCFBZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.